molecular formula C36H40FNO7 B12378648 Glucocorticoid receptor agonist-3

Glucocorticoid receptor agonist-3

Cat. No.: B12378648
M. Wt: 617.7 g/mol
InChI Key: HNGDCWMBBDBZCI-ZGWDLKLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucocorticoid receptor agonist-3 is a synthetic compound that acts as an agonist for the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is designed to mimic the effects of natural glucocorticoids, such as cortisol, and is used in various therapeutic applications.

Preparation Methods

The synthesis of glucocorticoid receptor agonist-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of 4-alcoxychloroacetophenone as a starting material, which undergoes reduction with sodium borohydride in methanol . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Glucocorticoid receptor agonist-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C36H40FNO7

Molecular Weight

617.7 g/mol

IUPAC Name

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33-,34-,35-,36+/m0/s1

InChI Key

HNGDCWMBBDBZCI-ZGWDLKLYSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C

Origin of Product

United States

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